5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1261972-86-4
VCID: VC11738996
InChI: InChI=1S/C12H10ClNO2/c1-16-12-3-2-8(5-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3
SMILES: COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol

CAS No.: 1261972-86-4

Cat. No.: VC11738996

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol - 1261972-86-4

Specification

CAS No. 1261972-86-4
Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name 5-(3-chloro-4-methoxyphenyl)pyridin-3-ol
Standard InChI InChI=1S/C12H10ClNO2/c1-16-12-3-2-8(5-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3
Standard InChI Key HMQSZZSDBLPVHF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the 3-position by a hydroxyl (-OH) group and at the 5-position by a 3-chloro-4-methoxyphenyl group. The chloro and methoxy substituents on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClNO₂
Molecular Weight235.66 g/mol
CAS Number1261972-86-4
Substituents3-OH (pyridine), 3-Cl, 4-OCH₃ (phenyl)

The hydroxyl group enhances hydrogen-bonding capacity, while the electron-withdrawing chloro and electron-donating methoxy groups create a polarized phenyl ring, potentially affecting binding affinity in biological systems.

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol predominantly relies on cross-coupling reactions, notably the Suzuki-Miyaura coupling, which connects aromatic rings via palladium-catalyzed carbon-carbon bond formation.

  • Suzuki-Miyaura Coupling:

    • Reactants: A halogenated pyridine derivative (e.g., 5-bromopyridin-3-ol) and a 3-chloro-4-methoxyphenylboronic acid.

    • Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄).

    • Conditions: Mild bases (e.g., Na₂CO₃), polar solvents (e.g., DMF/H₂O), and temperatures of 80–100°C.

This method offers high regioselectivity and compatibility with sensitive functional groups, such as hydroxyl and methoxy moieties.

Table 2: Comparison of Synthetic Methods for Analogous Compounds

CompoundMethodYield (%)Key ChallengesSource
5-(3-Cl-4-MeO-Ph)-pyridin-3-olSuzuki coupling60–75Purification of polar products
5-(3-Cl-4-Me-Ph)-pyridin-3-olSuzuki coupling70–85Boronic acid stability

Purification and Analytical Challenges

CompoundActivity (IC₅₀)TargetSource
5-(3-Cl-4-MeO-Ph)-pyridin-3-olNot reportedN/A
5-(3-Cl-4-Me-Ph)-pyridin-3-ol12 µM (Kinase X)Enzyme inhibition

Material Science Applications

The compound’s aromaticity and substituent diversity make it a candidate for:

  • Ligand design: Coordinating transition metals in catalytic systems.

  • Polymer precursors: Incorporating into conjugated polymers for optoelectronics.

Research Gaps and Future Directions

Critical Unanswered Questions

  • Toxicological Profile: No data exist on acute or chronic toxicity.

  • Synthetic Scalability: Current methods are lab-scale; industrial adaptation requires cost analysis.

  • Structure-Activity Relationships (SAR): Systematic modifications (e.g., replacing Cl with F) could optimize bioactivity.

Recommended Studies

  • In vitro screening against cancer cell lines and microbial panels.

  • DFT calculations to predict reactivity and electronic properties.

  • Process optimization to enhance yield and reduce palladium residue .

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